![molecular formula C14H11ClO3 B187650 2-[(3-Chlorobenzyl)oxy]benzoic acid CAS No. 121697-55-0](/img/structure/B187650.png)

2-[(3-Chlorobenzyl)oxy]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

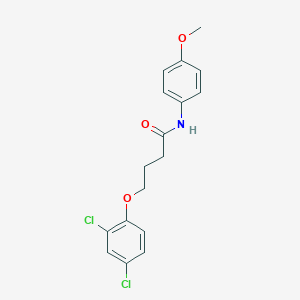

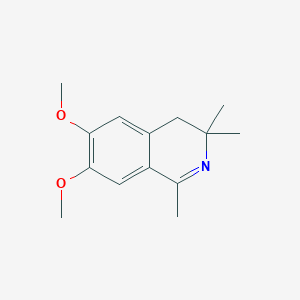

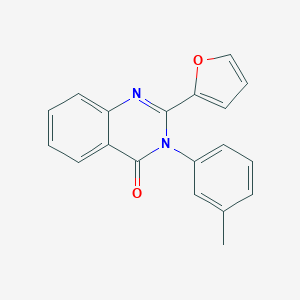

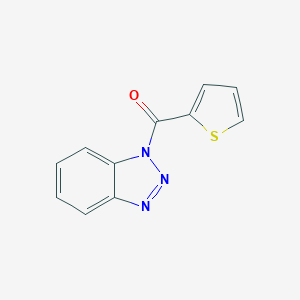

“2-[(3-Chlorobenzyl)oxy]benzoic acid” is a chemical compound with the molecular formula C14H11ClO3 . It has a molecular weight of 262.69 . This compound is a derivative of salicylic acid .

Synthesis Analysis

This compound is synthesized from acetylsalicylic acid and 3-chloromethyl benzoyl chloride . It has shown potential as an analgesic, antiplatelet aggregation, and anti-inflammatory drug .Molecular Structure Analysis

The InChI code for this compound is 1S/C14H11ClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) .Aplicaciones Científicas De Investigación

Phase Behavior and Solubility Modeling

Benzoic acid derivatives, including chlorobenzoic acids, have been extensively studied for their thermodynamic properties. Reschke et al. (2016) focused on the phase equilibria of benzoic acid and its mixtures, vital for process design in pharmaceutical research. The study utilized the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of aqueous and organic solutions containing benzoic acid and chlorobenzoic acids. The research is crucial for understanding the stability and solubility of these compounds, which is paramount in the development of drug substances and other pharmaceutical applications Reschke et al., 2016.

Synthesis of New Compounds and Their Antibacterial Effects

Mays Neamah M and Ibtissam K Jassim (2022) conducted a study where 4-((4-chlorobenzoyl)oxy) benzoic acid was used to synthesize new thiazole heterocycles. These synthesized compounds, including Schiff base, 4-oxoazetidine, and 4-oxothiazolidin heterocycles, were analyzed for their antimicrobial, anti-inflammatory, and analgesic activities. This indicates the potential of 2-[(3-Chlorobenzyl)oxy]benzoic acid derivatives in the development of new pharmaceutical compounds with therapeutic properties Mays Neamah M & Ibtissam K Jassim, 2022.

Biosynthesis of Benzoic Acid in Plants and Bacteria

Hertweck et al. (2001) discussed the biosynthesis of benzoic acid in plants and bacteria, highlighting its role as a biosynthetic building block for numerous natural products. The study explored various pathways through which benzoic acid and its derivatives, including 2-[(3-Chlorobenzyl)oxy]benzoic acid, are formed in biological systems. Understanding these biosynthetic pathways is essential for biotechnological applications, including the development of new pharmaceuticals and the improvement of agricultural practices Hertweck et al., 2001.

Interaction Studies in Coordination Polymers

Korey P. Carter et al. (2018) explored the non-covalent assembly of uranyl coordination polymers using benzoic acid and its chloro derivatives. The study provides insights into the interactions between uranyl oxo atoms and chlorobenzoic acids, crucial for understanding the structural and functional properties of coordination polymers. Such knowledge is beneficial for applications in material science and catalysis Korey P. Carter et al., 2018.

Mecanismo De Acción

The mechanism of action of “2-[(3-Chlorobenzyl)oxy]benzoic acid” is believed to be similar to that of other salicylic acid derivatives, which exert their effects through the inhibition of cyclooxygenase (COX), an enzyme involved in the inflammatory response . Preliminary assessments have shown that this compound has COX-2 specificity .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(3-chlorophenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLXYZLVZBXJBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OCC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429214 |

Source

|

| Record name | 2-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Chlorobenzyl)oxy]benzoic acid | |

CAS RN |

121697-55-0 |

Source

|

| Record name | 2-[(3-chlorobenzyl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)